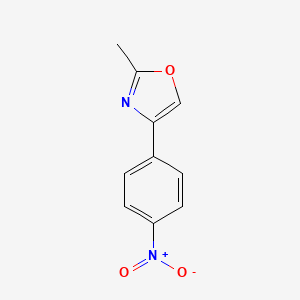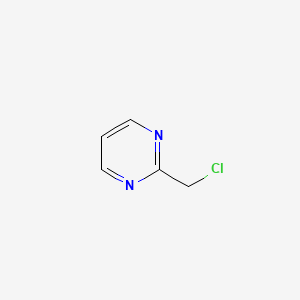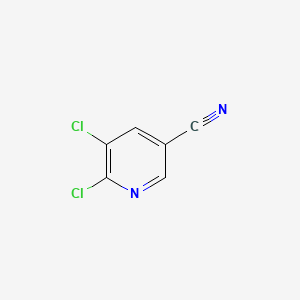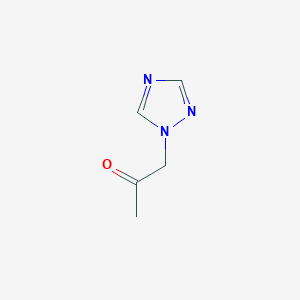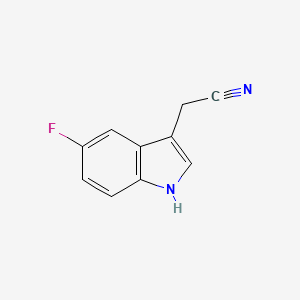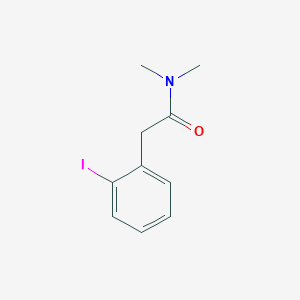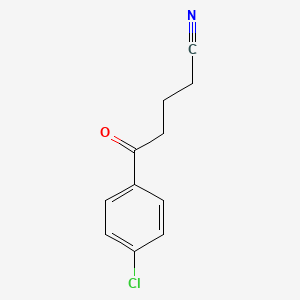
3-Nitrophenylethylamine
Overview
Description
3-Nitrophenylethylamine, also known as 2-(3-nitrophenyl)ethanamine, is a chemical compound belonging to the class of phenylethylamines. It is characterized by a nitro group attached to the benzene ring at the third position and an ethylamine chain. This compound is a yellow crystalline solid that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrophenylethylamine typically involves nitration and reduction reactions. One common method starts with the nitration of phenylethylamine using concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position. The reaction is carried out at low temperatures to control the regioselectivity .
Industrial Production Methods: For large-scale industrial production, the process involves the following steps:
Amido Protecting: Using β-phenylethylamine as the raw material, it reacts with an acyl group protective agent in a solvent to obtain an intermediate.
Nitration Reaction: The intermediate is added to concentrated sulfuric acid, and concentrated nitric acid is slowly added dropwise while maintaining room temperature. After the reaction is complete, the mixture is neutralized with an alkaline solution to obtain the nitrated intermediate.
Deprotection: The nitrated intermediate is treated with hydrochloric acid in a solvent and heated to reflux.
Chemical Reactions Analysis
Types of Reactions: 3-Nitrophenylethylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine using reagents such as iron powder and hydrochloric acid.
Substitution: The ethylamine chain can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Iron powder, hydrochloric acid.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Major Products Formed:
Reduction: 3-Aminophenylethylamine.
Substitution: Various substituted phenylethylamines depending on the halogenated compound used.
Scientific Research Applications
3-Nitrophenylethylamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitrophenylethylamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological receptors and enzymes. The ethylamine chain allows the compound to act as a ligand, binding to specific sites on proteins and influencing their activity .
Comparison with Similar Compounds
4-Nitrophenethylamine: Similar structure but with the nitro group at the fourth position.
2-Phenylethylamine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methoxyphenethylamine: Contains a methoxy group instead of a nitro group, altering its chemical properties.
Uniqueness: 3-Nitrophenylethylamine is unique due to the position of the nitro group, which influences its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its analogs .
Properties
IUPAC Name |
2-(3-nitrophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPKDBHGQDETGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513706 | |
| Record name | 2-(3-Nitrophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83304-13-6 | |
| Record name | 2-(3-Nitrophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

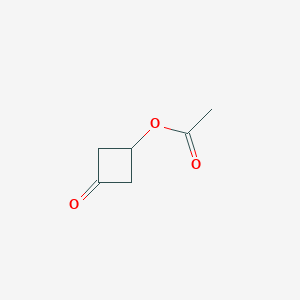
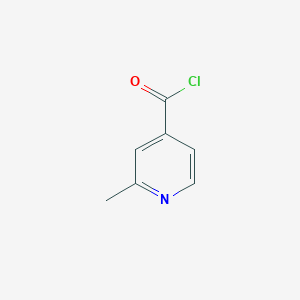
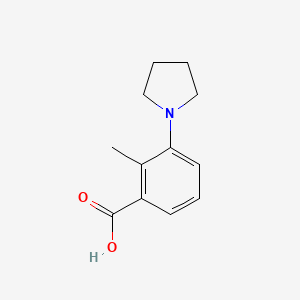
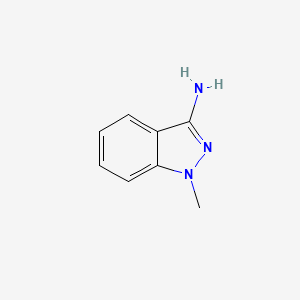
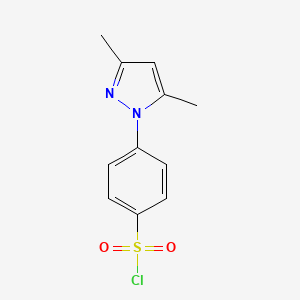
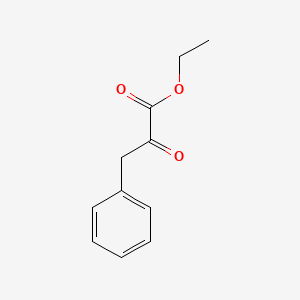
![2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1313399.png)
